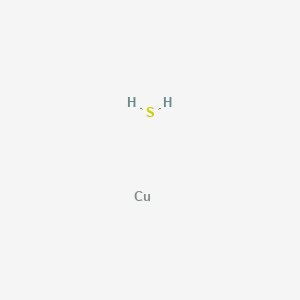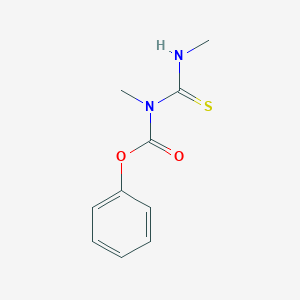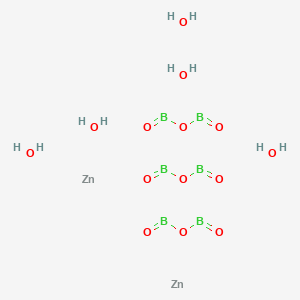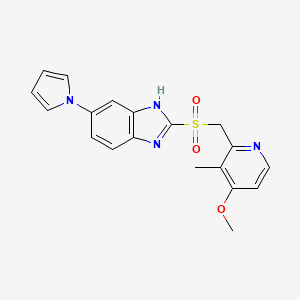
Copper;sulfane
Descripción general
Descripción
Copper;sulfane is a useful research compound. Its molecular formula is CuH2S and its molecular weight is 97.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Copper;sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper;sulfane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Energy, Biomedical, Catalytic, and Sensing Applications : Nanostructured copper-based multinary sulfide materials, especially those with porous morphological features, are utilized in energy, biomedical, catalytic, and sensing applications due to their large, tunable, and accessible surface area (Regulacio et al., 2018).
Semiconducting Properties : Copper sulfides are valued in energy, biomedical, and industrial applications for their semiconducting and non-toxic nature (Roy & Srivastava, 2015).
Chemical Synthesis : The copper(I)-catalyzed sulfur-bridged dimerization of imidazopyridines is another application, enabling the synthesis of bis(imidazo[1,2-a]pyridin-3-yl)sulfanes (Tian et al., 2019).
Wine Fining : Copper fining in wine can generate disulfides and organic polysulfanes, aiding in resolving undesirable volatile sulfur compounds (Kreitman et al., 2017).
Mining Applications : In mining, copper sulphate is used as an activator in the flotation of base metal sulphides, improving flotation performance in certain operations (Nyabeze & McFadzean, 2016).
Molecular Imaging and Therapy : CuS nanoparticles have broad applications in vitro and in vivo, including molecular imaging, cancer therapy, drug delivery, and theranostic applications (Goel, Chen, & Cai, 2014).
Ecosystem Impact : Copper sulphate treatment can influence the diversity of phytoplankton, potentially modifying ecosystem structure and function (Le Jeune et al., 2006).
Supercapacitors and Solar Cells : Copper sulfide-based nanomaterials are used in supercapacitors and quantum-dot sensitized solar cells due to their excellent specific capacitance, energy density, and cycling durability (Majumdar, 2020; Durga et al., 2018).
Tribological Applications : Oleochemical sulfanes exhibit excellent antioxidant and tribological characteristics and do not cause steel or copper corrosion under harsh conditions (Bodachivskyi et al., 2017).
Pharmaceutical Modifications : A novel reagent can be used for constructing diverse disulfanes, practical for late-stage modification of pharmaceuticals and natural products (Xiao, Feng, & Jiang, 2016).
Propiedades
IUPAC Name |
copper;sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H2S/h;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODWTQZOFGDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.[Cu] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-1-[5-chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B8194699.png)

![[4-Bromo-3-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194708.png)

![[2-Bromo-6-(difluoromethyl)phenyl]boronic acid](/img/structure/B8194727.png)




![Phosphine, 1,1'-[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-furanyl-](/img/structure/B8194794.png)
![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-bis([1,1':3',1''-terphenyl]-5'-yl)-, 4-oxide, (11bS)-](/img/structure/B8194797.png)

![Propanoic acid, 3-amino-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-3-oxo-, methyl ester](/img/structure/B8194813.png)